Cas no 2228495-39-2 (3-(2-bromo-5-fluorophenyl)but-3-en-1-amine)

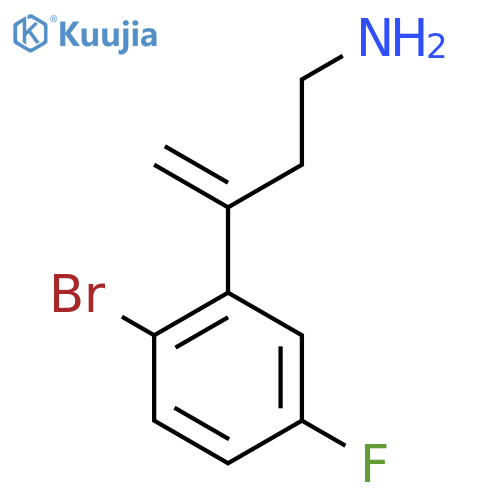

2228495-39-2 structure

商品名:3-(2-bromo-5-fluorophenyl)but-3-en-1-amine

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine

- EN300-1938414

- 2228495-39-2

-

- インチ: 1S/C10H11BrFN/c1-7(4-5-13)9-6-8(12)2-3-10(9)11/h2-3,6H,1,4-5,13H2

- InChIKey: UDKGDIDKTCEQQR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1C(=C)CCN)F

計算された属性

- せいみつぶんしりょう: 243.00589g/mol

- どういたいしつりょう: 243.00589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 26Ų

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938414-2.5g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1938414-10.0g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1938414-0.25g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1938414-1g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1938414-0.1g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1938414-5.0g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 5g |

$3687.0 | 2023-05-31 | ||

| Enamine | EN300-1938414-0.5g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1938414-5g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1938414-1.0g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-1938414-0.05g |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

2228495-39-2 | 0.05g |

$1068.0 | 2023-09-17 |

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2228495-39-2 (3-(2-bromo-5-fluorophenyl)but-3-en-1-amine) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量